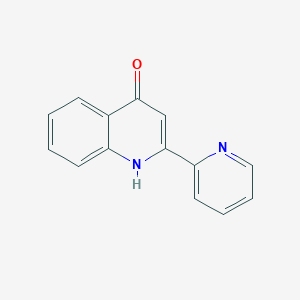

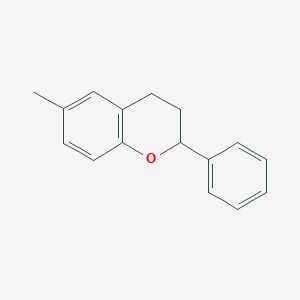

6-Methyl-2-phenylchroman

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Metil-2-fenilcromano es un compuesto heterocíclico que pertenece a la familia del cromano. Se caracteriza por un sistema de anillo de cromano sustituido con un grupo metilo en la posición 6 y un grupo fenilo en la posición 2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Metil-2-fenilcromano generalmente implica la ciclización de precursores apropiados. Un método común es la ciclización de 2-fenil-3-buten-2-ol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen el uso de ácidos fuertes como el ácido sulfúrico o ácidos de Lewis como el cloruro de aluminio para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de 6-Metil-2-fenilcromano puede implicar métodos más escalables y eficientes. Uno de esos métodos incluye el uso de síntesis asistida por microondas, que ofrece las ventajas de tiempos de reacción reducidos y mayores rendimientos. Además, se están explorando enfoques de química verde, como las reacciones sin disolvente y el uso de líquidos iónicos, para hacer que el proceso de producción sea más respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Metil-2-fenilcromano experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar cromanonas o cromonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbono es un método típico.

Sustitución: Las reacciones de alquilación o acilación de Friedel-Crafts utilizando cloruro de aluminio como catalizador son comunes.

Productos principales:

Oxidación: Cromanonas y cromonas.

Reducción: Derivados dihidro.

Sustitución: Varios cromanos sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

6-Metil-2-fenilcromano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Se utiliza en el estudio de interacciones enzimáticas y como sonda para ensayos biológicos.

Medicina: Este compuesto presenta posibles propiedades terapéuticas, incluidas las actividades anticancerígenas, antiinflamatorias y antioxidantes.

Mecanismo De Acción

El mecanismo de acción de 6-Metil-2-fenilcromano implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que activa la vía de la proteína quinasa activada por AMP (AMPK), que juega un papel crucial en la regulación de la homeostasis energética celular. Esta activación conduce a un aumento de la captación de glucosa y la secreción de insulina, lo que la convierte en una candidata potencial para el desarrollo de fármacos antidiabéticos .

Compuestos similares:

Cromano-4-ona: Carece del grupo fenilo en la posición 2, pero comparte el sistema de anillo de cromano.

6-Hidroxi-2-fenilcromano: Estructura similar con un grupo hidroxilo en la posición 6 en lugar de un grupo metilo.

2-Fenilcromano: Carece del grupo metilo en la posición 6.

Unicidad: 6-Metil-2-fenilcromano es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. La presencia de ambos grupos metilo y fenilo aumenta su lipofilia y capacidad para interactuar con varios objetivos biológicos, lo que lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales .

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the phenyl group at the 2nd position but shares the chroman ring system.

6-Hydroxy-2-phenylchroman: Similar structure with a hydroxyl group at the 6th position instead of a methyl group.

2-Phenylchroman: Lacks the methyl group at the 6th position.

Uniqueness: 6-Methyl-2-phenylchroman is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methyl and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .

Propiedades

Número CAS |

5689-37-2 |

|---|---|

Fórmula molecular |

C16H16O |

Peso molecular |

224.30 g/mol |

Nombre IUPAC |

6-methyl-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3 |

Clave InChI |

NPTFYGOMFVUHHP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)

![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)